molecular formula C8H15NO3 B13083599 2-(4-Aminocyclohexyl)-2-hydroxyacetic acid CAS No. 1421601-18-4

2-(4-Aminocyclohexyl)-2-hydroxyacetic acid

Cat. No.: B13083599
CAS No.: 1421601-18-4
M. Wt: 173.21 g/mol
InChI Key: KRRUUYXNNLFPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminocyclohexyl)-2-hydroxyacetic acid is an organic compound that features a cyclohexane ring substituted with an amino group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminocyclohexyl)-2-hydroxyacetic acid typically involves the use of 1,4-cyclohexanedione as a starting material. The process includes several steps such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminocyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

2-(4-Aminocyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminocyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminocyclohexyl)acetic acid
  • 2-(4-Aminocyclohexyl)ethyl acetate
  • 4-Aminocyclohexylacetic acid

Uniqueness

2-(4-Aminocyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both an amino group and a hydroxyacetic acid moiety on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical development .

Properties

CAS No.

1421601-18-4

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(4-aminocyclohexyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H15NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h5-7,10H,1-4,9H2,(H,11,12)

InChI Key

KRRUUYXNNLFPFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(C(=O)O)O)N

Origin of Product

United States

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